molecular formula C11H13NO2 B11904797 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid CAS No. 5622-49-1

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid

Katalognummer: B11904797
CAS-Nummer: 5622-49-1
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: LJIJHRLNRYAOEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is a heterocyclic compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a quinoline ring system that is partially saturated, making it a tetrahydro derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid involves the reaction of this compound with trimethylsilyldiazomethane in dichloromethane at 0°C. The reaction mixture is then concentrated and purified using flash column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimizing reaction conditions and using cost-effective reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while reduction might yield fully saturated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application, but it generally involves binding to active sites and modulating biological activity. This can lead to changes in metabolic pathways or inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(1,2,3,4-Tetrahydroquinolin-4-yl)acetic acid hydrochloride
  • 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acetic acid
  • 6-Quinolineacetic acid, 1,2,3,4-tetrahydro-

Uniqueness

2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid is unique due to its specific substitution pattern on the quinoline ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds might not be as effective .

Eigenschaften

CAS-Nummer

5622-49-1

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5,7H2,(H,13,14)

InChI-Schlüssel

LJIJHRLNRYAOEM-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C=CC(=C2)CC(=O)O)NC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.